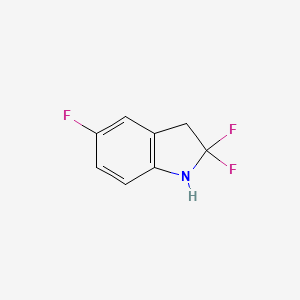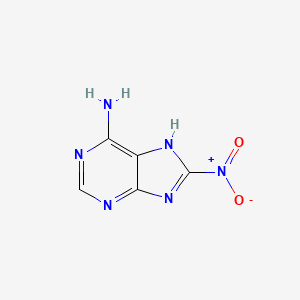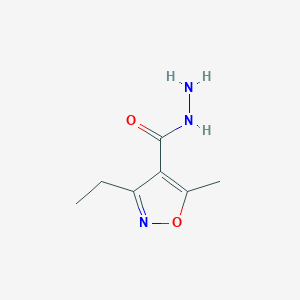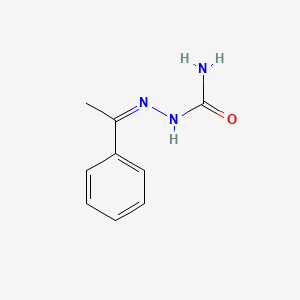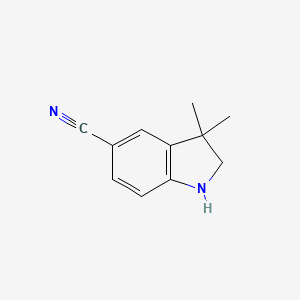
3,3-Dimethylindoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylindoline-5-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indoline core with a nitrile group at the 5-position and two methyl groups at the 3-position. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindoline-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethylindoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products:
Oxidation: Formation of indole-5-carboxylic acids or quinones.
Reduction: Formation of 3,3-dimethylindoline-5-amine.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3,3-Dimethylindoline-5-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Dimethylindoline-5-carbonitrile involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, enhancing its binding affinity. These interactions can modulate cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.
3,3-Dimethylindole: Lacks the nitrile group but shares the dimethyl substitution at the 3-position.
Indole-5-carbonitrile: Similar structure but without the dimethyl groups at the 3-position.
Uniqueness: 3,3-Dimethylindoline-5-carbonitrile is unique due to the combination of its nitrile group and dimethyl substitution, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-11(2)7-13-10-4-3-8(6-12)5-9(10)11/h3-5,13H,7H2,1-2H3 |
Clé InChI |
FZVLPCAHMRAXRS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C1C=C(C=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
